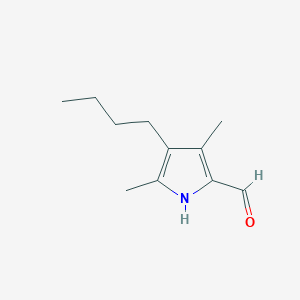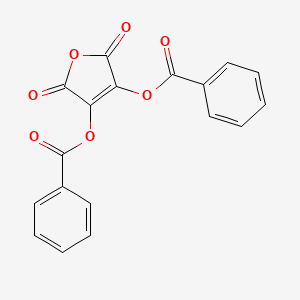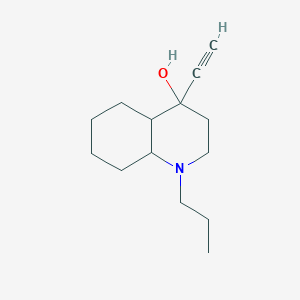
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2S. It belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of an isoxazole ring substituted with a methylthio group and an ethanone moiety.
Preparation Methods
The synthesis of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-(methylthio)-2-butanone with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isoxazole ring is known for its biological activity, making it a valuable scaffold in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-isoxazol-4-yl)ethanone: Lacks the methylthio group, which may result in different biological activities.
1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: Contains a methoxyphenyl group, which can alter its chemical and biological properties.
([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine: Features an amine group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-(5-methyl-3-methylsulfanyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-8-7(6)11-3/h1-3H3 |
InChI Key |
NXMILFQAXGQWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)

![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)


![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)


![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

